3-Hydroxy-2-methylpropanenitrile

Description

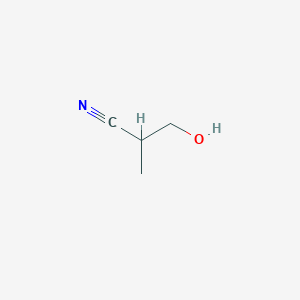

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2-5)3-6/h4,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZQDNPLORIALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | PROPYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948549 | |

| Record name | 3-Hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene cyanohydrin is a colorless liquid with a mild odor. Used in organic synthesis. | |

| Record name | PROPYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2567-01-3 | |

| Record name | PROPYLENE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20960 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxy-2-methylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-methylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Chemical Building Block and Intermediate

3-Hydroxy-2-methylpropanenitrile serves as a crucial starting material in various synthetic pathways, primarily due to the reactivity of its two functional groups. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon atom in the nitrile group, which can also be hydrolyzed or reduced, opens up numerous possibilities for constructing larger and more complex molecular architectures.

In academic research, this compound is particularly explored for its potential in synthesizing a variety of organic molecules. For instance, it is a known precursor to 3-hydroxy-2-methylpropanoic acid through hydrolysis. docbrown.infonih.govlibretexts.org This transformation is significant as α-hydroxy acids are an important class of compounds with applications in various fields.

Furthermore, the dehydration of related cyanohydrins, such as the constitutional isomer acetone (B3395972) cyanohydrin, to produce unsaturated nitriles like methacrylonitrile, highlights a key reactive pathway. This process is of great industrial and academic interest for the production of polymers and other materials. The general reactivity suggests that this compound could be a precursor to 2-methylpropenenitrile, a valuable monomer.

The reduction of the nitrile group to a primary amine is another significant transformation. This reaction converts this compound into 3-amino-2-methylpropan-1-ol, a diamine alcohol with potential applications in the synthesis of ligands, pharmaceuticals, and other nitrogen-containing compounds. nih.gov

Overview of Functional Group Interplay: Hydroxyl and Nitrile

Traditional Chemical Synthesis Routes

Cyanohydrin Formation via Nucleophilic Addition of Cyanide to Carbonyl Compounds

A primary and well-established method for synthesizing β-hydroxynitriles is through the cyanohydrin reaction. libretexts.orgwikipedia.org This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone. chemguide.co.ukchemistrysteps.com The carbon-oxygen double bond in carbonyl compounds is highly polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles like the cyanide ion. chemguide.co.uksavemyexams.com

The reaction proceeds by the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon. chemguide.co.ukchemistrysteps.com This leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate, typically by a molecule of hydrogen cyanide or another proton source, yields the final cyanohydrin product. libretexts.orgyoutube.com The general reactivity trend for this reaction is: formaldehyde (B43269) > other aldehydes > unhindered ketones > hindered ketones. orgoreview.com For instance, the reaction of ethanal with hydrogen cyanide produces 2-hydroxypropanenitrile, while the reaction with propanone (acetone) yields 2-hydroxy-2-methylpropanenitrile. chemguide.co.ukshout.education

The formation of cyanohydrins is a reversible reaction. wikipedia.org The equilibrium generally favors the products in the case of aliphatic carbonyl compounds. wikipedia.org However, with sterically hindered ketones, the reaction is slower and may result in poor yields of the cyanohydrin. orgoreview.com

| Reactant (Aldehyde/Ketone) | Product (Cyanohydrin) |

| Ethanal | 2-Hydroxypropanenitrile |

| Propanone (Acetone) | 2-Hydroxy-2-methylpropanenitrile chemguide.co.ukshout.education |

| Benzaldehyde | Mandelonitrile orgoreview.com |

| Cyclohexanone | 1-Hydroxycyclohexane-1-carbonitrile libretexts.org |

Due to the highly toxic and gaseous nature of hydrogen cyanide (HCN), it is often generated in situ. libretexts.orglibretexts.org This is typically achieved by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a strong acid like sulfuric acid. libretexts.orgchemguide.co.uk The reaction is generally catalyzed by a base, which generates the cyanide ion (CN-), a stronger nucleophile than HCN. libretexts.orgjove.com The optimal pH for the reaction is typically maintained between 4 and 5 to ensure a sufficient concentration of both HCN and cyanide ions for the reaction to proceed at a reasonable rate. libretexts.orgchemguide.co.uk

Alternative cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), can also be employed. wikipedia.orgtaylorandfrancis.com These reagents are often used in conjunction with a catalyst to activate both the carbonyl substrate and the cyanide precursor. taylorandfrancis.com

| Cyanide Source | Reaction Conditions |

| Hydrogen Cyanide (HCN) | Base-catalyzed libretexts.orgjove.com |

| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | In situ generation of HCN with acid (e.g., H₂SO₄) at pH 4-5 libretexts.orgchemguide.co.uk |

| Trimethylsilyl Cyanide (TMSCN) | Requires a catalyst wikipedia.orgtaylorandfrancis.com |

| Acetone (B3395972) Cyanohydrin | Mildly basic conditions; slow release of cyanide acs.org |

Dehydration of Hydroxyl-Containing Aldoximes

Another synthetic route to nitriles involves the dehydration of aldoximes. ebi.ac.uknih.gov Aldoximes can be prepared from the corresponding aldehydes. thieme-connect.com Various dehydrating agents can be used to convert aldoximes to nitriles, often under mild conditions. organic-chemistry.orgrsc.org Some modern methods utilize reagents like trichloroacetonitrile (B146778) or the Burgess reagent. thieme-connect.comtandfonline.comtandfonline.com For example, both aliphatic and aromatic aldoximes can be dehydrated to their corresponding nitriles in excellent yields by heating with the Burgess reagent in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.com Iron salts have also been shown to catalyze the dehydration of aldoximes without the need for other reagents or nitrile-containing solvents. nih.gov Chemoenzymatic strategies using aldoxime dehydratases are also being explored for a milder and more selective synthesis of nitriles. researchgate.net

Hydrolysis of 2-Methylpropanenitrile to 3-Hydroxy-2-methylpropanoic Acid as a Precursor to Derivatives

Nitriles can be hydrolyzed to form carboxylic acids. chemguide.co.uklibretexts.org This reaction can be carried out under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid to produce the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For instance, the hydrolysis of a nitrile in the presence of a strong acid will yield a carboxylic acid. commonorganicchemistry.combyjus.com

Under alkaline conditions, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. chemguide.co.uk This initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.orgorganicchemistrytutor.com This hydrolysis is a key step in converting the nitrile group into other functional groups, making cyanohydrins valuable synthetic intermediates. chemistrysteps.com

Epoxide Ring-Opening with Cyanide Nucleophiles

The ring-opening of epoxides with a cyanide nucleophile is a significant method for the synthesis of β-hydroxynitriles. acs.orgresearchgate.net This reaction takes advantage of the high ring strain of the three-membered epoxide ring. thieme-connect.de The nucleophilic attack by the cyanide ion leads to the formation of a new carbon-carbon bond and the hydroxyl group, resulting in a β-hydroxynitrile. thieme-connect.de

The reaction is typically an SN2-type nucleophilic substitution, where the cyanide attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. thieme-connect.deyoutube.com A variety of cyanide sources can be used, including inorganic salts like NaCN and KCN, often in the presence of an additive. researchgate.net The reaction can be performed in aqueous organic solvents with a buffer to control the pH and inhibit the formation of byproducts. google.com Lewis acids can be used to activate the epoxide, particularly for more substituted or less reactive epoxides. thieme-connect.de

Catalyst Systems for Epoxide Opening (e.g., Amberlyst A-21 Resin)

A milder and safer approach to producing β-hydroxynitriles utilizes the recyclable Amberlyst A-21 resin. arabjchem.orgresearchgate.net This weakly basic ion exchange resin facilitates the ring-opening of epoxides using acetone cyanohydrin as the cyanide source. arabjchem.orgresearchgate.net The Amberlyst A-21 resin functions by abstracting a proton from acetone cyanohydrin, which in turn releases the cyanide ion necessary for the epoxide ring-opening. arabjchem.org A significant advantage of this method is the use of water as a solvent, avoiding organic solvents and enhancing the green credentials of the synthesis. arabjchem.org The recyclability of the Amberlyst A-21 resin has also been successfully demonstrated, adding to the method's potential for various organic transformations. arabjchem.orgresearchgate.net

The reaction is typically carried out by stirring the epoxide and acetone cyanohydrin in the presence of Amberlyst A-21 in water at a moderately elevated temperature of 45–48 °C. arabjchem.org

Substrate Scope in Epoxide Ring-Opening Reactions

The Amberlyst A-21 catalyzed ring-opening of epoxides with acetone cyanohydrin in water has been investigated with a diverse range of substrates. arabjchem.orgresearchgate.net This includes aromatic epoxides, phenoxy epoxides, as well as both non-terminal and terminal aliphatic epoxides. arabjchem.org

Generally, aromatic epoxides have been found to be more reactive substrates for this nucleophilic opening compared to aliphatic epoxides. arabjchem.org For instance, styrene-based epoxides yield the corresponding β-hydroxynitriles in yields of approximately 85%. arabjchem.org Aromatic glycidyl (B131873) phenyl ethers are even more reactive, affording the desired products in yields ranging from 86% to 92%. arabjchem.org

The reaction exhibits notable regioselectivity, leading to high-purity products. researchgate.net

β-Borylation of α,β-Unsaturated Nitriles

An alternative route to β-hydroxynitriles involves the β-borylation of α,β-unsaturated nitriles. A noteworthy development in this area is the use of a chiral Cu(II) complex for asymmetric boron conjugate addition to α,β-unsaturated nitriles in water. beilstein-journals.org This method is considered a green and efficient catalytic process. beilstein-journals.org

The catalyst system, composed of Cu(OAc)₂ and a chiral 2,2′-bipyridine ligand, facilitates both β-borylation and chiral induction in an aqueous medium. beilstein-journals.org A key advantage of this Cu(II) catalytic system in water is that it does not necessitate the use of air-sensitive phosphine (B1218219) ligands or strong bases, which are often required in conventional Cu(I) catalytic systems in organic solvents. beilstein-journals.org

The reaction is applicable to both aromatic and aliphatic α,β-unsaturated nitriles, yielding the corresponding chiral β-hydroxynitriles with high enantioselectivity after an oxidation step. beilstein-journals.org For example, a heterocyclic substrate with a furan (B31954) ring was successfully converted to the corresponding β-hydroxynitrile in 87% yield with 87% enantiomeric excess (ee). beilstein-journals.org Furthermore, a β,β-disubstituted α,β-unsaturated nitrile was also a viable substrate, producing the desired β-hydroxynitrile with a quaternary asymmetric carbon center in 75% yield and 85% ee. beilstein-journals.org

Green Chemistry Approaches in β-Hydroxynitrile Synthesis

Green chemistry principles are increasingly being applied to the synthesis of β-hydroxynitriles, focusing on reducing the environmental impact of chemical processes.

Solvent-Free Methodologies

Solvent-free methodologies offer a significant green advantage by eliminating the use of often hazardous and volatile organic solvents. One such approach involves the microwave-assisted conversion of aldehydes into nitriles. For example, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, using either conventional heating or microwave irradiation. organic-chemistry.org Another method utilizes titanium oxide (TiO₂) to promote the conversion of aldehydes with electron-donating groups to nitriles in a solvent-free, microwave-assisted procedure. mdpi.com

Electrocatalytic Nitrile Synthesis from Primary Alcohols

Electrocatalysis presents a promising green route for nitrile synthesis, offering mild reaction conditions and avoiding the need for harsh chemical oxidants. rsc.orgrsc.orgchemrxiv.org A direct electrosynthesis of nitriles from primary alcohols and ammonia has been reported using a simple nickel catalyst in an aqueous electrolyte. rsc.orgrsc.orgchemrxiv.org This method proceeds at room temperature and has shown broad feasibility with various aromatic, aliphatic, and heterocyclic primary alcohols. rsc.orgrsc.org The reaction is believed to follow a dehydrogenation–imination–dehydrogenation sequence, with the in situ formed Ni²⁺/Ni³⁺ redox species acting as the active site. rsc.orgrsc.orgchemrxiv.org

Cyanide-Free Routes to β-Hydroxynitriles

Given the high toxicity of cyanide, developing cyanide-free synthetic routes to nitriles is a major goal in green chemistry. researchgate.net One innovative approach is a biocatalytic method that uses an aldoxime dehydratase (Oxd) enzyme. nih.govresearchgate.net This enzyme catalyzes the dehydration of aldoximes, which are readily available from the condensation of aldehydes with hydroxylamine, to produce the corresponding nitriles with water as the only byproduct. nih.govrsc.org This enzymatic process technology has been successfully applied to the synthesis of a range of nitrile products and has the potential to be used for both fine and bulk chemical production. nih.govresearchgate.net

Another strategy involves the oxa-Michael addition of benzyl (B1604629) alcohol to α,β-unsaturated nitriles, catalyzed by a ruthenium pincer complex. The resulting 3-benzyloxy-alkylnitriles can then be converted to the desired 3-hydroxy-alkylnitriles. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The creation of specific stereoisomers of β-hydroxynitriles is crucial for their application in the synthesis of complex, biologically active molecules. Two primary strategies have emerged as powerful tools for achieving high levels of enantioselectivity and diastereoselectivity: asymmetric addition reactions and stereodivergent biocatalytic methods.

Asymmetric Addition Reactions

Asymmetric addition reactions involve the direct formation of the carbon-carbon bond between a cyanide source and an electrophile, guided by a chiral catalyst to favor the formation of one enantiomer over the other.

One notable approach is the direct catalytic asymmetric addition of acetonitrile (B52724) to aldehydes. Research has demonstrated the effectiveness of a sterically demanding Ni(II) pincer carbene complex in catalyzing this reaction, leading to highly enantioenriched β-hydroxynitriles. nih.gov This method is highly atom-economical, utilizing inexpensive acetonitrile as a C2 building block. While many examples focus on aromatic aldehydes, the principle can be extended to aliphatic aldehydes, which are precursors to compounds like this compound.

Another strategy involves the hydrocyanation of alkenes. Industrially, this process is significant for producing adiponitrile, a precursor to nylon. mdpi.com For asymmetric synthesis, chiral ligands, such as chelating aryl diphosphite complexes, are employed with nickel catalysts to induce enantioselectivity in the hydrocyanation of prochiral alkenes. mdpi.com The synthesis of the anti-inflammatory drug naproxen (B1676952) utilizes this approach, achieving high stereoselectivity. mdpi.com

The hydrocyanation of allenes represents a more recent advancement for accessing β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org Copper-catalyzed hydroalumination of allenes followed by cyanation provides a route to these complex structures. While not directly yielding this compound, this methodology highlights the ongoing development of catalytic systems for the stereoselective introduction of the nitrile functionality. beilstein-journals.org

Table 1: Asymmetric Addition Reactions for the Synthesis of β-Hydroxynitriles

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ni(II)-pincer carbene complex | Aromatic Aldehydes | β-Hydroxynitriles | High | >95 | nih.gov |

| Rhodium(I)/Josiphos | Allenes | α-Chiral Allylic Amines | High | High | rsc.org |

| IPrCuCl/DIBAL-H | Allenes | β,γ-Unsaturated Nitriles | up to 99 | N/A | beilstein-journals.org |

| (R,R)-Ph-BPE/[Cu(CH3CN)4]ClO4/LiOAr | Ketones | Tertiary Alcohols with α,β-unsaturated nitriles | Good | High | nih.gov |

Note: This table presents a selection of asymmetric addition reactions for the synthesis of β-hydroxynitriles and related chiral nitriles. The specific substrate for this compound is not explicitly detailed in the cited literature but the methodologies are applicable to aliphatic precursors.

Stereodivergent Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can be employed in various ways to produce enantiomerically pure β-hydroxynitriles.

A prominent biocatalytic method is the kinetic resolution of racemic β-hydroxynitriles. This approach utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipases from Pseudomonas fluorescens have been successfully used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of fluoxetine. nih.gov The efficiency of this resolution can be enhanced by immobilizing the enzyme and using ionic liquids as additives. nih.gov While this example involves an aromatic substrate, the principle is broadly applicable to aliphatic β-hydroxynitriles. Lipase-catalyzed kinetic resolutions are known for their high enantioselectivity and practicality. nih.gov

Hydroxynitrile lyases (HNLs) are another class of enzymes crucial for the enantioselective synthesis of cyanohydrins (α-hydroxynitriles). rsc.org These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones. By selecting either an (R)-selective or (S)-selective HNL, it is possible to produce the desired enantiomer of the cyanohydrin with high purity. rsc.org Although the direct synthesis of β-hydroxynitriles by HNLs is not their primary function, their application in C-C bond formation highlights the potential of enzymes in nitrile chemistry.

More directly relevant to the synthesis of β-hydroxynitriles is the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the ring-opening of epoxides with cyanide as a nucleophile. This method is particularly promising for the synthesis of this compound, which can be derived from the ring-opening of 2-methyloxirane. The stereoselectivity of the HHDH can be engineered to favor the formation of either the (R) or (S) enantiomer of the resulting β-hydroxynitrile.

Table 2: Stereodivergent Biocatalytic Approaches for β-Hydroxynitriles

| Enzyme | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | Kinetic Resolution | rac-3-Hydroxy-3-phenylpropanenitrile | (S)-3-Hydroxy-3-phenylpropanenitrile | High | 79.5 | nih.gov |

| Lipase from Burkholderia cepacia | Kinetic Resolution | Racemic α-hydroxy butenolides | Enantiopure α-hydroxy butenolides | N/A | 67-100 | researchgate.net |

| Prunus dulcis Hydroxynitrile Lyase (PdHNL-CLEA) | Asymmetric Hydrocyanation | Benzaldehyde | (R)-Mandelonitrile | 93 | 99 | researchgate.net |

| Halohydrin Dehalogenase (HHDH) | Epoxide Ring-Opening | Epoxides | β-Hydroxynitriles | N/A | N/A | General Concept |

Note: This table showcases examples of biocatalytic methods for producing chiral hydroxynitriles. Specific data for the synthesis of this compound via these methods requires further targeted research, but the principles are well-established for related structures.

Chemical Reactivity and Transformations of 3 Hydroxy 2 Methylpropanenitrile

Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for several important transformations.

Hydrolysis to Carboxylic Acids

The nitrile group of 3-hydroxy-2-methylpropanenitrile can be hydrolyzed to a carboxylic acid, yielding 3-hydroxy-2-methylpropanoic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comchemspider.com

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the nitrile is protonated, which enhances its electrophilicity. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemspider.com

Base-Catalyzed Hydrolysis:

Under basic conditions, using a reagent like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process ultimately forms a carboxylate salt and ammonia (B1221849). To obtain the free carboxylic acid, a subsequent acidification step is necessary. chemspider.com

Enzymatic Hydrolysis:

A highly selective method for the hydrolysis of nitriles involves the use of enzymes. For instance, nitrile hydratase and amidase enzymes from microorganisms like Rhodococcus rhodochrous can catalyze the hydrolysis of nitriles to carboxylic acids, often with high enantioselectivity and under mild reaction conditions. nih.gov This method is particularly valuable for the synthesis of chiral hydroxy acids.

| Catalyst/Conditions | Product | Additional Information |

| Dilute HCl or H₂SO₄, heat | 3-Hydroxy-2-methylpropanoic acid | Proceeds via an amide intermediate. |

| NaOH solution, heat, then H₃O⁺ | 3-Hydroxy-2-methylpropanoic acid | Initially forms the sodium salt of the carboxylic acid. |

| Rhodococcus rhodochrous (cells) | (R)- or (S)-3-Hydroxy-2-methylpropanoic acid | Can provide high enantiomeric excess. |

Interactive Data Table: Hydrolysis of this compound

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, yielding 3-amino-2-methylpropan-1-ol. This transformation is typically accomplished using strong reducing agents or through catalytic hydrogenation. nih.gov

Lithium Aluminum Hydride (LiAlH₄) Reduction:

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, and after a workup with water and acid, the primary amine is obtained. nih.govtno.nl

Catalytic Hydrogenation:

Catalytic hydrogenation is another common method for the reduction of nitriles. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this purpose, often requiring elevated temperature and pressure. wikipedia.orgscience.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired primary amine. mdpi.com

| Reagent/Catalyst | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-2-methylpropan-1-ol | Anhydrous ether solvent, followed by aqueous workup. |

| Raney Nickel, H₂ | 3-Amino-2-methylpropan-1-ol | Elevated temperature and pressure. |

| Rhodium on Carbon, H₂ | 3-Amino-2-methylpropan-1-ol | Can offer high selectivity under specific conditions. |

Interactive Data Table: Reduction of this compound

Nucleophilic Additions

The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. A prominent example is the addition of Grignard reagents, which, after hydrolysis of the intermediate imine, leads to the formation of ketones.

Reaction with Grignard Reagents:

A Grignard reagent (R-MgX) adds to the nitrile carbon of this compound. The initial product is a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic aqueous solution yields a ketone. wikipedia.org It is important to note that the Grignard reagent can also react with the hydroxyl group, so protection of the alcohol may be necessary for selective addition to the nitrile.

Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound exhibits reactivity typical of primary alcohols, including oxidation and substitution reactions.

Oxidation Reactions

The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild Oxidation to Aldehydes:

Selective oxidation of the primary alcohol to an aldehyde, yielding 2-formyl-2-methylpropanenitrile, can be achieved using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a common reagent for this transformation, typically carried out in a non-aqueous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.comnumberanalytics.comchemistrysteps.comnumberanalytics.comlibretexts.org

Strong Oxidation to Carboxylic Acids:

Stronger oxidizing agents can oxidize the primary alcohol directly to a carboxylic acid. A two-step, one-pot procedure involving sodium hypochlorite (B82951) (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under phase-transfer conditions, followed by sodium chlorite (B76162) (NaClO₂), can effectively convert the primary alcohol to a carboxylic acid. nih.gov

| Reagent | Product | Selectivity |

| Pyridinium Chlorochromate (PCC) | 2-Formyl-2-methylpropanenitrile | Selective for aldehyde formation. |

| TEMPO/NaOCl, then NaClO₂ | 2-Cyano-2-methylpropanoic acid | Oxidizes the primary alcohol to a carboxylic acid. |

Interactive Data Table: Oxidation of the Hydroxyl Group in this compound

Substitution Reactions

The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions. A common example is the conversion to an alkyl halide.

Reaction with Thionyl Chloride:

The hydroxyl group of this compound can be converted to a chlorine atom by reaction with thionyl chloride (SOCl₂). wikipedia.org This reaction typically proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion. youtube.com The product of this reaction is 3-chloro-2-methylpropanenitrile. nist.govnih.gov

Dehydration to Alkenes

The dehydration of alcohols to form alkenes is a fundamental reaction in organic synthesis. In the case of this compound, this transformation would involve the elimination of a water molecule to yield an unsaturated nitrile. The expected product of such a reaction is 2-methylprop-2-enenitrile, commonly known as methacrylonitrile. This reaction is typically catalyzed by acid.

A closely related and industrially significant process is the acid-catalyzed dehydration of acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile) to produce methacrylonitrile. vaia.com In this reaction, the hydroxyl group is removed along with a hydrogen atom from one of the methyl groups, yielding methacrylonitrile. vaia.com This process underscores the feasibility of dehydrating hydroxynitriles to their corresponding unsaturated counterparts.

The production of methacrylic acid, a related industrial chemical, can also be achieved through a dehydration step. One route involves the hydrolysis of acetone cyanohydrin to 2-hydroxyisobutyric acid, which is then dehydrated to yield methacrylic acid. google.comgoogle.com This dehydration is typically carried out at elevated temperatures, often between 160 °C and 250 °C, and can be facilitated by various catalysts including metal oxides, ion exchange resins, or alkali-metal carboxylate salts. google.com A specific example cites the dehydration of 2-hydroxyisobutyric acid using sodium hydroxide at 185-195 °C under vacuum, achieving a 97.1% conversion and a 96% yield of methacrylic acid. google.com

Although direct experimental data for the dehydration of this compound is scarce, the established transformations of similar molecules provide a strong indication of its expected reactivity.

Table 1: Analogous Dehydration Reactions

| Starting Material | Product | Catalyst/Conditions | Yield | Reference |

| Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) | Methacrylonitrile | Acid catalyst | - | vaia.com |

| 2-Hydroxyisobutyric acid | Methacrylic acid | Sodium hydroxide, 185-195 °C, vacuum | 96% | google.com |

Note: The table presents data from analogous reactions due to the lack of specific experimental details for the dehydration of this compound in the reviewed literature.

Intramolecular and Intermolecular Condensation Reactions

Condensation reactions involving this compound could theoretically proceed through either intramolecular or intermolecular pathways, leveraging the reactivity of its hydroxyl and nitrile functional groups.

Intermolecular condensation between two molecules of this compound could lead to the formation of an ether linkage. This type of reaction, known as the Williamson ether synthesis, typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule. libretexts.orgyoutube.com In the context of this compound, one molecule would act as the alcohol and the other as the alkyl halide (after suitable modification of the hydroxyl group to a better leaving group). Symmetrical ethers can also be prepared by the acid-catalyzed dehydration of alcohols. libretexts.orgyoutube.com This method, however, is generally limited to primary alcohols to avoid competing elimination reactions. libretexts.org

Detailed research findings or specific examples of intramolecular or intermolecular condensation reactions of this compound were not found in the surveyed literature. The reactivity of the nitrile group, which can undergo hydrolysis or reduction, and the potential for polymerization under certain conditions, adds complexity to predicting the outcomes of condensation reactions. nih.gov

Due to the absence of specific research data, a data table for condensation reactions of this compound cannot be provided.

Stereochemical Aspects in the Chemistry of 3 Hydroxy 2 Methylpropanenitrile

Chiral Center Configuration and Enantiomeric Purityuni.lu

3-Hydroxy-2-methylpropanenitrile possesses a single chiral center at the second carbon atom (C2), the carbon to which the methyl group, hydroxyl group, cyano group, and a hydrogen atom are attached. uni.lunih.gov The spatial arrangement of these four different substituents around the C2 atom gives rise to two non-superimposable mirror images, known as enantiomers: (R)-3-hydroxy-2-methylpropanenitrile and (S)-3-hydroxy-2-methylpropanenitrile.

The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For this compound, with one chiral center, there are 2^1 = 2 possible stereoisomers. youtube.com These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light, a property known as optical activity. mdpi.com One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) to an equal but opposite degree.

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. It is a crucial parameter in the synthesis and application of chiral compounds. The determination of enantiomeric purity can be accomplished using various chiroptical spectroscopic methods, such as electronic circular dichroism (ECD), where the signal amplitude is often proportional to the enantiopurity. nih.gov

Methodologies for Stereochemistry Determinationuni.lu

The absolute configuration of the chiral center in this compound can be unequivocally determined through a combination of spectroscopic techniques and computational methods.

X-ray Crystallographyuni.lu

Vibrational Circular Dichroism (VCD)uni.lu

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov VCD is exceptionally sensitive to the detailed three-dimensional structure of a molecule, making it a reliable method for determining absolute configuration. ru.nl The experimental VCD spectrum of a chiral molecule is typically compared with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. mdpi.com VCD has been successfully used to study molecules with various types of chirality, demonstrating its robustness. semanticscholar.orgrsc.org

Table 1: Principles of VCD in Stereochemistry Determination

| Feature | Description |

| Principle | Measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govru.nl |

| Application | Determination of the absolute configuration of chiral molecules in solution. nih.gov |

| Methodology | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the possible enantiomers. mdpi.com |

| Advantage | High spectral resolution and sensitivity to the solution-phase conformation of molecules. semanticscholar.org |

Electronic Circular Dichroism (ECD)uni.lu

Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that is widely used for assigning the absolute configuration of chiral molecules. nih.govdtu.dk ECD measures the differential absorption of left and right circularly polarized ultraviolet or visible light, corresponding to electronic transitions within the molecule. dtu.dk Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by theoretical calculations, often using time-dependent DFT (TD-DFT). researchgate.netmdpi.com The ECD spectra of enantiomers are mirror images of each other, and the intensity of the ECD signal can be used to determine the enantiomeric purity of a sample. nih.gov

Table 2: Principles of ECD in Stereochemistry Determination

| Feature | Description |

| Principle | Measures the differential absorption of left and right circularly polarized UV-Vis light associated with electronic transitions. dtu.dk |

| Application | Determination of absolute configuration and enantiomeric purity of chiral compounds. nih.gov |

| Methodology | Comparison of experimental ECD spectra with those calculated using methods like TD-DFT. researchgate.netbeilstein-journals.org |

| Advantage | Can rapidly discriminate between enantiomers and is suitable for samples with limited quantity. nih.gov |

Computational Prediction of Optical Rotation (e.g., DFT Calculations)uni.lu

The prediction of optical rotation using computational methods, particularly Density Functional Theory (DFT), has become a valuable tool for determining the absolute configuration of chiral molecules. researchgate.net By calculating the specific rotation ([α]D) for each enantiomer of this compound, a direct comparison can be made with the experimentally measured value. The sign and magnitude of the calculated rotation are compared to the experimental data to assign the absolute configuration. researchgate.net The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects. researchgate.netnsf.gov For instance, studies have shown that using large basis sets with diffuse functions and incorporating solvent models like the Polarized Continuum Model (PCM) improves the agreement with experimental values. researchgate.net

Enantiomeric Resolution Techniquessemanticscholar.orgdtu.dkbeilstein-journals.org

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for studying their unique properties and for applications where a single enantiomer is required. Chiral chromatography is a primary method for achieving this separation. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric resolution. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comsigmaaldrich.com

Table 3: Common Chiral Stationary Phases for Enantiomeric Resolution

| Type of CSP | Description | Separation Mechanism |

| Cyclodextrin-based | Cyclodextrins are cyclic oligosaccharides that have a chiral, toroidal structure with a hydrophobic interior and a hydrophilic exterior. sigmaaldrich.com | Enantioseparation is achieved through inclusion complexation, where the analyte fits into the cyclodextrin (B1172386) cavity, and through interactions with the hydroxyl groups on the exterior. sigmaaldrich.comsigmaaldrich.com |

| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support. | The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. |

| Protein-based | Utilizes proteins immobilized on a silica surface. | Separation is based on the principles of affinity and stereo-selectivity of the protein for the enantiomers. |

| Pirkle-type (brush-type) | Consists of small chiral molecules covalently bonded to a support like silica gel. | Based on the three-point interaction model, involving hydrogen bonding, π-π interactions, and steric hindrance. mdpi.com |

The choice of the appropriate CSP and mobile phase is crucial for achieving successful separation of the enantiomers of this compound. For a molecule with hydroxyl and nitrile functionalities, CSPs capable of hydrogen bonding and inclusion complexation would be particularly effective.

Advanced Analytical Characterization Techniques for 3 Hydroxy 2 Methylpropanenitrile

Spectroscopic Analysis (e.g., IR, 1H NMR, 13C NMR)

Spectroscopic methods are fundamental for elucidating the molecular structure of 3-Hydroxy-2-methylpropanenitrile by providing information about its functional groups and the connectivity of its atoms. uobasrah.edu.iq

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. uobasrah.edu.iq The IR spectrum of a hydroxylated nitrile like this compound is expected to show distinct absorption bands. A broad band typically appears in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region. Other peaks corresponding to C-H and C-O stretching vibrations would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show signals corresponding to the methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and hydroxyl (-OH) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms in the molecule. sparkl.me The spectrum for this compound will display four distinct signals, corresponding to the nitrile carbon, the methine carbon attached to the hydroxyl group, the methylene carbon, and the methyl carbon.

Table 1: Spectroscopic Data for this compound

| Technique | Feature | Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Proton Signal | Varies | -OH |

| Proton Signal | Varies | -CH | |

| Proton Signal | Varies | -CH₂ | |

| Proton Signal | Varies | -CH₃ | |

| ¹³C NMR | Carbon Signal | Varies | C≡N |

| Carbon Signal | Varies | CH-OH | |

| Carbon Signal | Varies | -CH₂- | |

| Carbon Signal | Varies | -CH₃ | |

| IR | Absorption Band | ~3400 cm⁻¹ (broad) | O-H stretch |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., UPLC, Chiral HPLC, Capillary Electrophoresis)

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Ultra-Performance Liquid Chromatography (UPLC) , an evolution of HPLC, utilizes smaller particle size columns to achieve faster and more efficient separations. nih.gov This technique can be employed for rapid purity assessments of this compound, separating it from starting materials, by-products, or degradation products.

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the enantiomeric excess (ee) of chiral compounds. uma.esresearchgate.net Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. science.gov The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol, is optimized to achieve baseline separation of the enantiomeric peaks. science.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that can serve as a powerful alternative or complementary method to chiral HPLC. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field results in their separation. This method is known for its high efficiency and minimal solvent consumption. nih.gov

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Parameters |

|---|---|---|

| UPLC | Purity Determination | Column with sub-2 µm particles, optimized mobile phase gradient. |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase (e.g., polysaccharide-based), isocratic mobile phase (e.g., hexane/isopropanol). |

| Capillary Electrophoresis | Enantiomeric Separation | Chiral selector in background electrolyte, applied voltage. nih.gov |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of a compound. uobasrah.edu.iq When coupled with a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the definitive identification and quantification of this compound.

The mass spectrum of this compound (molecular weight: 85.10 g/mol ) will show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecule peak ([M+H]⁺) at m/z 86 in techniques like electrospray ionization (ESI). uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 108, may also be observed. uni.lu Analysis of the fragmentation pattern provides structural confirmation. For instance, a characteristic loss of a water molecule ([M+H-H₂O]⁺) from the protonated molecule is expected, yielding a fragment ion at m/z 68. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 86.0600 |

| [M+Na]⁺ | 108.0420 |

| [M-H]⁻ | 84.0455 |

| [M+NH₄]⁺ | 103.0866 |

| [M+K]⁺ | 124.0159 |

Source: Predicted data from PubChemLite. uni.lu

Derivatives and Analogues of 3 Hydroxy 2 Methylpropanenitrile

Methyl 3-Hydroxy-2-methylpropanoate (Roche Ester) and its Stereoisomers [(S)- and (R)-enantiomers]

Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche ester, is a prominent derivative of 3-hydroxy-2-methylpropanenitrile. wikipedia.org It is a chiral compound existing as two distinct enantiomers: (R)-methyl 3-hydroxy-2-methylpropanoate and (S)-methyl 3-hydroxy-2-methylpropanoate. wikipedia.orgchemicalbook.com These enantiomers are highly valued as bifunctional chiral building blocks in asymmetric synthesis. chemicalbook.com

Both the (S)- and (R)-isomers are commercially available and have been instrumental as starting materials for the total synthesis of complex natural products. wikipedia.org For instance, the (S)-enantiomer is a precursor for synthesizing molecules such as dictyostatin, discodermolide, and spongidepsin. wikipedia.orgchemicalbook.com The (R)-enantiomer, also referred to as (R)-(-)-methyl β-hydroxyisobutyrate, is utilized in the synthesis of other bioactive molecules like the ionophore antibiotic zincophorin (B1251523) and the antifungal agent soraphen A. chemicalbook.com

The synthesis of these enantiomerically pure esters can be achieved through various methods. Yeast-mediated reductions, for example using Saccharomyces cerevisiae, preferentially produce the (R)-enantiomer. Biocatalytic synthesis using stereoselective aldolases has also been developed for the scalable production of Roche esters, achieving high yields and excellent enantiomeric excess. Furthermore, asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate using rhodium catalysts with chiral phosphine (B1218219) ligands is an effective route to produce the (S)-enantiomer. chemicalbook.com

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 80657-57-4 wikipedia.org | 72657-23-9 wikipedia.org |

| Molecular Formula | C₅H₁₀O₃ wikipedia.org | |

| Molar Mass | 118.13 g/mol wikipedia.org | |

| Appearance | Clear, colorless liquid chemicalbook.comsigmaaldrich.com | |

| Density | 1.071 g/mL at 25 °C sigmaaldrich.com | 1.066 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 74 °C at 10 mmHg sigmaaldrich.com | 76-77 °C at 12 mmHg sigmaaldrich.com |

| Optical Rotation [α] | +26° (c=4 in methanol) sigmaaldrich.com | -26° (c=4 in methanol) sigmaaldrich.com |

| Refractive Index (n20/D) | 1.425 sigmaaldrich.comsigmaaldrich.com |

Fluorinated Derivatives (e.g., 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile)

Fluorination can significantly alter the chemical and physical properties of organic molecules. An example of a fluorinated derivative is 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, also known as 1,1,1-trifluoroacetone (B105887) cyanohydrin. echemi.com This compound incorporates a trifluoromethyl group, which imparts distinct characteristics. It is recognized as an intermediate for drug discovery, materials science, and the synthesis of other active molecules. lookchem.com Its properties, such as boiling point and density, are influenced by the strong electron-withdrawing nature of the fluorine atoms. echemi.com

| Property | Value |

|---|---|

| CAS Number | 335-08-0 sigmaaldrich.com |

| Molecular Formula | C₄H₄F₃NO sigmaaldrich.com |

| Molecular Weight | 139.08 g/mol chemscene.com |

| IUPAC Name | 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile sigmaaldrich.com |

| Density | 1.276 g/cm³ echemi.com |

| Boiling Point | 68 °C echemi.com |

| Flash Point | 60 °C echemi.com |

| Refractive Index | 1.338 echemi.com |

| Water Solubility | Fully miscible echemi.com |

Amino-Hydroxynitrile Derivatives (e.g., 2-amino-3-hydroxy-2-methylpropanenitrile)

The introduction of an amino group creates amino-hydroxynitrile derivatives. A representative compound is 2-amino-3-hydroxy-2-methylpropanenitrile. nih.gov This molecule contains amino, hydroxyl, and nitrile functional groups attached to a central quaternary carbon. nih.gov The synthesis of related aminonitriles, such as 2-amino-2-methylpropanenitrile (B28548) hydrochloride, can be achieved through a Strecker-type synthesis. This process involves the reaction of acetone (B3395972) with ammonium (B1175870) chloride and sodium cyanide, followed by treatment with hydrogen chloride to yield the hydrochloride salt. chemicalbook.com

| Property | Value |

|---|---|

| CAS Number | 122556-12-1 nih.gov |

| Molecular Formula | C₄H₈N₂O nih.gov |

| Molecular Weight | 100.12 g/mol nih.gov |

| IUPAC Name | 2-amino-3-hydroxy-2-methylpropanenitrile nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

Organometallic Derivatives

While stable, isolated organometallic derivatives of this compound are not widely documented, organometallic complexes play a crucial role as catalysts in the synthesis of its related compounds. Specifically, rhodium-based catalysts are employed in the asymmetric hydrogenation of prochiral olefins to produce chiral hydroxy esters. orgsyn.org For example, the synthesis of methyl dl-anti-3-hydroxy-2-methylpentanoate involves the hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst. orgsyn.org In these reactions, the substrate coordinates with the rhodium metal center, and the chiral phosphine ligands direct the hydrogen addition to one face of the double bond, thereby establishing the stereochemistry of the final product. This catalytic process allows for high stereoselectivity, which can be adapted for kinetic resolution by using an optically active catalyst. orgsyn.org

Aromatic and Heterocyclic Analogues (e.g., 3-hydroxy-3-(p-chlorophenyl)-2-methylpropionitrile, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile)

Aromatic and heterocyclic analogues are formed by incorporating aryl or heteroaryl groups into the molecular structure.

A study focused on derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involved the synthesis of a series of 24 related compounds. nih.gov The parent ester was modified through reactions like saponification and hydrazinolysis, and its derivatives were tested for antiproliferative activity. nih.gov

Another relevant aromatic analogue is 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile. This compound is typically synthesized through a base-catalyzed condensation reaction. It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical field. The electron-donating methoxy (B1213986) groups on the phenyl ring enhance its reactivity toward electrophilic substitution.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | 23023-16-7 bldpharm.com | C₁₂H₁₅NO₂ | 205.25 g/mol |

| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | 2544-12-9 nih.gov | C₁₂H₁₇ClN₂O₂ nih.gov | 256.73 g/mol nih.gov |

Dimethylated Analogues (e.g., Methyl 3-hydroxy-2,2-dimethylpropanoate)

Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) is a dimethylated analogue of the Roche ester, featuring two methyl groups at the C2 position. sigmaaldrich.com The kinetics of the decomposition of this compound into methyl isobutyrate and formaldehyde (B43269) have been investigated. sigmaaldrich.com The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance. This increased steric bulk reduces the compound's reactivity in certain reactions, particularly those that are enzyme-catalyzed, when compared to the less hindered Roche ester.

| Property | Value |

|---|---|

| CAS Number | 14002-80-3 sigmaaldrich.com |

| Molecular Formula | C₆H₁₂O₃ sigmaaldrich.com |

| Molecular Weight | 132.16 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.036 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 177-178 °C at 740 mmHg sigmaaldrich.com |

| Flash Point | 76 °C (closed cup) sigmaaldrich.com |

| Refractive Index (n20/D) | 1.428 sigmaaldrich.com |

Table of Mentioned Compounds

| IUPAC Name | Common/Other Name(s) |

| This compound | Propylene cyanohydrin, β-Hydroxyisobutyronitrile nih.gov |

| (S)-Methyl 3-hydroxy-2-methylpropanoate | (S)-Roche ester, (+)-Methyl L-beta-hydroxyisobutyrate wikipedia.orgsigmaaldrich.com |

| (R)-Methyl 3-hydroxy-2-methylpropanoate | (R)-Roche ester, (R)-(-)-3-Hydroxy-2-methylpropionic acid methyl ester wikipedia.org |

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile | 1,1,1-Trifluoroacetone cyanohydrin echemi.com |

| 2-Amino-3-hydroxy-2-methylpropanenitrile | - |

| 2-Amino-2-methylpropanenitrile hydrochloride | - |

| Methyl dl-anti-3-hydroxy-2-methylpentanoate | - |

| Methyl 3-hydroxy-2-methylenepentanoate | - |

| 3-Hydroxy-3-(p-chlorophenyl)-2-methylpropionitrile | - |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | - |

| 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | - |

| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | - |

| Methyl 3-hydroxy-2,2-dimethylpropanoate | Methyl 2,2-dimethyl-3-hydroxypropionate sigmaaldrich.com |

| Methyl 2-(hydroxymethyl)acrylate | - |

| Dictyostatin | - |

| Discodermolide | - |

| Spongidepsin | - |

| Zincophorin | - |

| Soraphen A | - |

| Acetone | - |

| Ammonium chloride | - |

| Sodium cyanide | - |

| Hydrogen chloride | - |

Applications in Organic Synthesis and Fine Chemical Development

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon atom makes 3-hydroxy-2-methylpropanenitrile a crucial chiral precursor in asymmetric synthesis. This allows for the selective production of a specific stereoisomer of a target molecule, which is of paramount importance in the development of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific three-dimensional arrangement of atoms.

Synthesis of Natural Products (e.g., Erythronolide A, Discodermolide, Spongidepsin)

This compound and its derivatives are instrumental in the total synthesis of several complex and biologically active natural products. These natural products often possess multiple chiral centers, and the use of chiral building blocks like this compound significantly simplifies their synthesis by introducing a defined stereochemistry early in the synthetic sequence.

For instance, derivatives of 3-hydroxy-2-methylpropionate have been utilized as starting materials in the synthesis of Erythronolide A , the aglycone of the antibiotic erythromycin (B1671065) A. sci-hub.se The synthesis strategy leverages the inherent chirality of these precursors to construct the complex polyketide backbone of the natural product. sci-hub.se

Similarly, the total synthesis of (+)-Discodermolide , a potent microtubule-stabilizing agent with potential as an anticancer drug, has been achieved using a strategy that relies on a derivative of 3-hydroxy-2-methylpropionate. nih.gov This approach, developed by Schreiber and Smith, utilizes the chiral precursor to establish a key stereotriad that is repeated within the discodermolide structure. nih.gov

In the synthesis of (-)-Spongidepsin , a cytotoxic marine natural product, a multi-step process is employed where a chiral fragment is constructed using asymmetric carboalumination of alkenes. nih.gov This ultimately leads to the formation of the target molecule, showcasing the utility of chiral building blocks in constructing complex natural products. nih.gov

Precursors for Pharmaceuticals and Agrochemicals

The structural motif of this compound is found in a variety of molecules with pharmaceutical and agrochemical applications. Its ability to be transformed into other functional groups makes it a valuable starting material for the synthesis of these active compounds. For example, α-hydroxy ketones, which can be derived from precursors like this compound, are found in antidepressants and selective inhibitors of amyloid-beta protein production, which are relevant in the treatment of Alzheimer's disease. nih.gov The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized or otherwise modified, providing access to a diverse range of chemical structures.

Introduction of Specific Stereochemistry into Complex Molecules

The primary advantage of using a chiral building block like this compound is the ability to introduce a specific, predetermined stereochemistry into a larger, more complex molecule. This is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a target compound. By starting with a molecule that already possesses the desired stereochemistry at a key position, chemists can avoid the often difficult and inefficient steps of separating stereoisomers later in the synthesis. The "Roche ester," (R)-3-hydroxy-2-methylpropanoate, a derivative of this compound, is a well-known example of a chiral building block used for this purpose. researchgate.net

Intermediacy in the Synthesis of Beta-Hydroxy Amino Acids

Beta-hydroxy amino acids are a class of non-proteinogenic amino acids that are important components of many biologically active natural products, including antibiotics and enzyme inhibitors. nih.govgoogle.com They are also valuable intermediates in the synthesis of pharmaceuticals, such as β-lactam antibiotics. google.com

This compound can serve as a precursor for the synthesis of β-hydroxy amino acids. The nitrile group can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be manipulated to introduce the amino group with the desired stereochemistry. Various synthetic strategies have been developed to achieve this transformation, often involving enzymatic or catalytic methods to ensure high stereoselectivity. nih.govorganic-chemistry.org For example, the enantioselective synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a component of the antihypertensive peptide microginin, has been achieved through the manipulation of functional groups on a carbohydrate scaffold, demonstrating a chiral pool approach to these structures. beilstein-journals.org

Utility in Nitrogen Heterocycle Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comrsc.org The reactivity of the nitrile and hydroxyl groups in this compound makes it a useful starting material for the construction of these important ring systems.

The nitrile group can participate in cyclization reactions, acting as an electrophile or being transformed into other functional groups that can then form a ring. For example, the nitrile can be reduced to an amine, which can then react with a carbonyl group to form an imine and subsequently a heterocyclic ring. Alternatively, the nitrile can be involved in cycloaddition reactions. The hydroxyl group can also play a role in directing or participating in these cyclization reactions.

Role in the Production of Specialty Chemicals

Beyond its applications in the synthesis of complex, high-value molecules like pharmaceuticals, this compound and its derivatives are also used in the production of various specialty chemicals. cymitquimica.com These are chemicals produced for specific applications and are generally characterized by their unique properties and performance. The versatility of this compound allows for its incorporation into a wide range of chemical structures, leading to materials with tailored properties for use in areas such as polymers, coatings, and other advanced materials.

Biocatalytic and Enzymatic Transformations Involving 3 Hydroxy 2 Methylpropanenitrile

Enzyme-Catalyzed Hydrolysis and Kinetic Resolution

Enzyme-catalyzed hydrolysis is a cornerstone of biocatalysis, enabling the selective transformation of functional groups under mild conditions. For chiral molecules like 3-hydroxy-2-methylpropanenitrile, this approach is particularly valuable for kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two.

Lipases and esterases are widely used for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity. While specific studies on the lipase-catalyzed resolution of this compound esters are not extensively documented, the principle is well-established for structurally related compounds. The enzymatic hydrolysis of a racemic ester of this compound would ideally yield an enantioenriched alcohol and the unreacted ester of the opposite configuration.

Lipases such as those from Candida species or Pseudomonas species are known to catalyze the enantioselective hydrolysis of various esters. nih.govnih.gov For instance, the kinetic resolution of α-methylene-β-hydroxy esters, which share the β-hydroxy structural motif with this compound, has been successfully performed using Pseudomonas sp. lipase. This demonstrates the potential of lipases to differentiate between stereoisomers of β-hydroxy esters. Lipases are also robust enzymes that can be used for in vitro polyester (B1180765) synthesis, showcasing their versatility in forming ester bonds. nih.gov

The general strategy would involve the enzymatic hydrolysis of a racemic ester derivative of this compound. The reaction parameters, such as the choice of lipase, solvent, and temperature, would be critical for achieving high enantioselectivity.

Table 1: Representative Lipases and Their Applications in Kinetic Resolution

| Enzyme Source | Substrate Class | Application |

| Pseudomonas sp. Lipase | α-Methylene-β-hydroxy esters | Kinetic Resolution |

| Candida antarctica Lipase A | (R,S)-2,3-diphenylpropionic methyl ester | Enantioselective Hydrolysis nih.gov |

| Porcine Pancrease Lipase | Racemic amino acid esters | Kinetic Resolution of L-amino acid esters nih.gov |

This table presents general applications of lipases to illustrate the potential for resolving esters of this compound.

Nitrilases and nitrile hydratases are two distinct classes of enzymes that act on the nitrile functional group. nih.gov Nitrile hydratases hydrate (B1144303) nitriles to the corresponding amides, whereas nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). ebi.ac.uk

Nitrile Hydratase (NHase): These enzymes have significant industrial applications, most notably in the production of acrylamide (B121943) from acrylonitrile. nih.gov NHases contain a non-heme iron or a non-corrinoid cobalt center and are typically active as heterodimers or heterotetramers. wikipedia.orgebi.ac.uk The hydration of this compound by a nitrile hydratase would yield 3-hydroxy-2-methylpropanamide. This transformation could be highly chemoselective, leaving the hydroxyl group untouched under its mild reaction conditions. While the enantioselectivity of NHases has been explored for some chiral nitriles, specific data on this compound is limited. researchgate.net

Nitrilase: A significant breakthrough in the biocatalysis of β-hydroxy nitriles was the discovery of a nitrilase from Bradyrhizobium japonicum USDA110 that exhibits unexpected stereorecognition. nih.gov This enzyme catalyzes the enantioselective hydrolysis of β-hydroxy nitriles to the corresponding (S)-enriched β-hydroxy carboxylic acids. nih.gov This finding is particularly relevant as it offers a direct enzymatic route to optically pure β-hydroxy acids from racemic β-hydroxy nitriles like this compound. The remote stereorecognition is noteworthy because the same enzyme shows no enantioselectivity for α-hydroxy nitriles. nih.gov

Table 2: Nitrile-Metabolizing Enzymes and Their Action on this compound

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Product from this compound | Key Feature |

| Nitrile Hydratase | Rhodococcus rhodochrous | R-CN + H₂O → R-CONH₂ | 3-Hydroxy-2-methylpropanamide | Forms amide |

| Nitrilase | Bradyrhizobium japonicum | R-CN + 2H₂O → R-COOH + NH₃ | (S)-3-Hydroxy-2-methylpropanoic acid | Enantioselective for β-hydroxy nitriles nih.gov |

Hydroxynitrile Lyase (HNL) in Cyanohydrin Synthesis and Decomposition

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the reversible addition of hydrogen cyanide (HCN) to an aldehyde or a ketone. ftb.com.hr This reaction is a key step in cyanogenesis, a defense mechanism in many plants. ftb.com.hrwikipedia.org The products of this reaction are α-hydroxynitriles, commonly referred to as cyanohydrins. ebi.ac.uk

HNLs are classified as (R)-selective or (S)-selective, leading to the formation of the corresponding chiral cyanohydrins, which are valuable building blocks in organic synthesis. acs.orgnih.gov For example, the HNL from Hevea brasiliensis is (S)-selective and can act on aliphatic and aromatic aldehydes, while the HNL from Prunus amygdalus is (R)-selective. wikipedia.orgebi.ac.uk

It is crucial to distinguish the substrates of HNLs from the structure of this compound. HNLs act on α-hydroxynitriles (where the hydroxyl and nitrile groups are attached to the same carbon), such as acetone (B3395972) cyanohydrin (2-hydroxy-2-methylpropanenitrile). ebi.ac.uk In contrast, this compound is a β-hydroxynitrile (with the hydroxyl and nitrile groups on adjacent carbons). There is currently no evidence to suggest that HNLs catalyze the synthesis or decomposition of β-hydroxynitriles.

Aldoxime Dehydratase in Asymmetric Ring-Opening Reactions

A powerful enzymatic method for the synthesis of chiral β-hydroxy nitriles involves the use of aldoxime dehydratases. While these enzymes typically catalyze the dehydration of aldoximes to nitriles, they have also been shown to catalyze the asymmetric ring-opening of dihydroisoxazoles in a process analogous to a Kemp elimination. nih.govresearchgate.netresearchgate.net

This reaction provides an elegant route to enantiomerically enriched β-hydroxy nitriles. The process starts with a racemic mixture of a substituted 4,5-dihydroisoxazole. The aldoxime dehydratase, for example from Bacillus sp., selectively catalyzes the ring-opening of one enantiomer to form the corresponding chiral β-hydroxy nitrile, leaving the other enantiomer of the dihydroisoxazole (B8533529) unreacted. researchgate.netresearchgate.net The two can then be separated, and the remaining dihydroisoxazole can be converted to the opposite enantiomer of the β-hydroxy nitrile through chemical means, allowing for access to both enantiomers of the product.

While the synthesis of this compound via this method has not been specifically reported, the successful synthesis of other valuable chiral β-hydroxy nitriles, such as 3-hydroxy-3-phenylpropionitrile and 4-chloro-3-hydroxybutanenitrile, demonstrates the potential of this methodology. researchgate.netresearchgate.net This enzymatic strategy represents a promising cyanide-free route for the asymmetric synthesis of this compound.

Challenges and Advancements in Biocatalyst Development

Despite the great potential of biocatalysis, several challenges must be overcome to facilitate broader industrial application. Key areas of research focus on improving the thermal stability, substrate scope, and operational stability of enzymes through techniques like immobilization. nih.govnih.gov

Thermal Stability: Many enzymes, particularly nitrile hydratases, exhibit poor stability at elevated temperatures, which limits their industrial application. nih.gov For instance, some NHases are unstable above 20-30°C. nih.gov Significant research has been dedicated to enhancing the thermostability of these enzymes through protein engineering. Strategies include the introduction of salt bridges, domain swapping, and site-directed mutagenesis to create more robust enzyme variants. mdpi.com Computational design has successfully been used to improve the melting temperature and catalytic efficiency of the nitrile hydratase from Pseudonocardia thermophila. mdpi.com